1-(5-Ethyl-1,3-thiazol-2-yl)piperazine
Overview
Description
1-(5-Ethyl-1,3-thiazol-2-yl)piperazine is a compound with the CAS Number: 1211541-43-3 . Its molecular weight is 197.3 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI Code of this compound is 1S/C9H15N3S/c1-2-8-7-11-9 (13-8)12-5-3-10-4-6-12/h7,10H,2-6H2,1H3 . The molecular formula is C9H15N3S .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . Its molecular weight is 197.3 .Scientific Research Applications
Antimicrobial and Antitubercular Activities
Compounds containing structures related to 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine have demonstrated potent antimicrobial and antitubercular properties. For instance, ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate derivatives exhibited significant inhibitory effects against Mycobacterium tuberculosis (MTB) DNA gyrase, a critical enzyme for MTB's survival and replication (Reddy et al., 2014). Similarly, various piperazine-based 2-benzothiazolylimino-4-thiazolidinones showed promising antimicrobial effects against a range of bacteria and fungi, hinting at the potential utility of these compounds in treating infections (Patel & Park, 2015).
Anticancer Potential
Derivatives of this compound have been investigated for their anticancer properties. A study focusing on polyfunctional substituted 1,3-thiazoles highlighted the significant anticancer activity of compounds with a piperazine substituent, showcasing promising results across various cancer cell lines, including lung, breast, and prostate cancer cells (Turov, 2020).
Neuroprotective and Antidepressant Effects
Some derivatives of this compound have shown potential as neuroprotective and antidepressant agents. Compounds structurally related to this chemical have been found to protect neuronal cells from toxicity and exhibit antidepressant activities in animal models, offering a promising avenue for the development of new treatments for neurodegenerative diseases and mood disorders (Das et al., 2015).
Anti-inflammatory Properties
Several 1,3,4-thiadiazole amide compounds containing piperazine, closely related to this compound, demonstrated inhibitory effects against Xanthomonas campestris pv. oryzae, a pathogen that affects crops, and also showed potential anti-inflammatory activity (Xia, 2015).
Antidiabetic Potential
Compounds derived from piperazine, sharing structural similarities with this compound, have been identified as potential antidiabetic agents. They have shown promising results in improving glucose tolerance in animal models of diabetes, indicating their potential utility in managing blood sugar levels in diabetic patients (Le Bihan et al., 1999).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, have shown antibacterial activity . These compounds act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Mode of Action
Similar compounds have been found to interact with their targets, resulting in changes that lead to their biological activity . For instance, 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives have been found to exhibit antibacterial activity .
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, affecting various biological activities .
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
Similar compounds have been found to exhibit various biological activities, such as antibacterial activity .
Action Environment
It is known that the biological activity of similar compounds can be influenced by various factors, including the chemical environment and the presence of other compounds .
Properties
IUPAC Name |
5-ethyl-2-piperazin-1-yl-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S/c1-2-8-7-11-9(13-8)12-5-3-10-4-6-12/h7,10H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRSDODZNJLINB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(S1)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211541-43-3 | |
Record name | 1-(5-ethyl-1,3-thiazol-2-yl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.